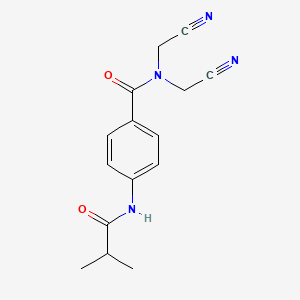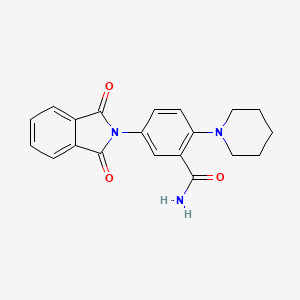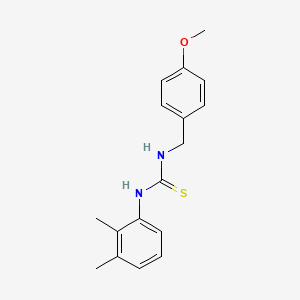
N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide, also known as BIS-1, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields.
Wirkmechanismus
N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide exerts its anti-inflammatory and anti-tumor effects through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide also inhibits the activity of protein kinase C (PKC), a signaling molecule involved in cell growth and proliferation.
Biochemical and physiological effects:
N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and has a high degree of purity. However, N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide has not yet been extensively tested in vivo, and further studies are needed to determine its safety and efficacy in animal models.
Zukünftige Richtungen
There are several potential future directions for research on N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide. One area of interest is the development of N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide-based drugs for the treatment of cancer and inflammatory diseases. Further studies are also needed to determine the safety and efficacy of N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide in animal models, and to investigate its potential use in organic solar cells. Additionally, the mechanism of action of N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide is not yet fully understood, and further studies are needed to elucidate its effects on cellular signaling pathways.
Synthesemethoden
N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide is synthesized through a multi-step process involving the reaction of 4-aminobenzamide with isobutyryl chloride, followed by the reaction of the resulting compound with cyanomethyl bromide. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide has been extensively studied for its potential use in various fields of scientific research. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide has also been studied for its use in organic solar cells, due to its ability to act as an electron acceptor.
Eigenschaften
IUPAC Name |
N,N-bis(cyanomethyl)-4-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-11(2)14(20)18-13-5-3-12(4-6-13)15(21)19(9-7-16)10-8-17/h3-6,11H,9-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRUDBLLZVNIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)N(CC#N)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5774082.png)
![methyl 2-methyl-1-[3-(methylthio)phenyl]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5774088.png)

![N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5774099.png)
![4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol](/img/structure/B5774105.png)


![N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5774124.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5774139.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5774147.png)

![N-ethyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5774169.png)
![2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5774180.png)